molecular formula C15H22N4O2S B13969748 1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B13969748
M. Wt: 322.4 g/mol
InChI Key: PUGTXQFAVFVOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(ETHYLSULFONYL)- is a complex organic compound that features a piperazine ring substituted with an ethyl-benzimidazole group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(ETHYLSULFONYL)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole ring, followed by the introduction of the ethyl group. The piperazine ring is then synthesized and attached to the benzimidazole moiety. Finally, the ethylsulfonyl group is introduced through sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(ETHYLSULFONYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonated piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(ETHYLSULFONYL)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(ETHYLSULFONYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(METHYLSULFONYL)-
  • PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(PROPYLSULFONYL)-

Uniqueness

PIPERAZINE, 1-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)-4-(ETHYLSULFONYL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

1-ethyl-2-(4-ethylsulfonylpiperazin-1-yl)benzimidazole

InChI

InChI=1S/C15H22N4O2S/c1-3-19-14-8-6-5-7-13(14)16-15(19)17-9-11-18(12-10-17)22(20,21)4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

PUGTXQFAVFVOOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.